Butyl dibromoacetate Butyl dibromoacetate
Brand Name: Vulcanchem
CAS No.: 59956-56-8
VCID: VC18457682
InChI: InChI=1S/C6H10Br2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3
SMILES:
Molecular Formula: C6H10Br2O2
Molecular Weight: 273.95 g/mol

Butyl dibromoacetate

CAS No.: 59956-56-8

Cat. No.: VC18457682

Molecular Formula: C6H10Br2O2

Molecular Weight: 273.95 g/mol

* For research use only. Not for human or veterinary use.

Butyl dibromoacetate - 59956-56-8

Specification

CAS No. 59956-56-8
Molecular Formula C6H10Br2O2
Molecular Weight 273.95 g/mol
IUPAC Name butyl 2,2-dibromoacetate
Standard InChI InChI=1S/C6H10Br2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3
Standard InChI Key PRKVHEYASKRHKL-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)C(Br)Br

Introduction

Structural and Functional Properties of tert-Butyl Bromoacetate

tert-Butyl bromoacetate (C₆H₁₁BrO₂) is characterized by a bromoacetate group bonded to a tert-butyl moiety. The tert-butyl group provides steric bulk, enhancing regioselectivity in alkylation reactions, while the bromine atom serves as a leaving group, facilitating nucleophilic substitutions . Its molecular structure is pivotal in asymmetric synthesis, where the carbonyl group participates in conjugation, and the amide-like properties allow site-specific reactions .

Physicochemical Characteristics

Key properties include:

  • Molecular weight: 195.06 g/mol

  • Boiling point: 160–165°C

  • Density: 1.32 g/cm³

  • Solubility: Miscible with organic solvents like tetrahydrofuran (THF) and ethyl acetate .

PropertyValueSource
Boiling Point160–165°C
Density1.32 g/cm³
Solubility in THF>99%

Synthetic Methods and Green Chemistry Advances

Green Synthesis Using Solid Superacid Catalysts

A patented method (CN106380398A) employs bromoacetic acid and isobutylene with a solid superacid catalyst (e.g., perfluorinated sulfonic resin) in THF at 0–15°C . This approach achieves:

  • Yield: 97.6%

  • Purity: >99.5%

  • Sustainability: Catalyst reuse, minimal waste, and ambient pressure operation .

The reaction mechanism involves acid-catalyzed nucleophilic acyl substitution, where isobutylene reacts with bromoacetic acid to form the ester. Phase-transfer conditions enhance efficiency by stabilizing intermediates .

Applications in Organic Synthesis and Pharmaceuticals

Synthesis of 3-Oxa-OPC Homologues

tert-Butyl bromoacetate alkylates alcohols under phase-transfer conditions to form 3-oxa-OPC homologues, ethers used in polymer science. The tert-butyl group directs regioselectivity, while the bromoacetate enables C–O bond formation .

Preparation of C-ODTA Chelators

In radiolabeling, tert-butyl bromoacetate alkylates polyazamacrocycles like cyclen, forming C-ODTA. This chelator binds metallic isotopes (e.g., ¹¹¹In) for diagnostic imaging, with the tert-butyl ester improving solubility during synthesis .

Nucleoside Analog Development

The compound’s reactivity facilitates purine glycosylation in nucleoside analogs. Using 2,3-dicyclohexylsuccinimide (Cy2SI) as a protecting group, tert-butyl bromoacetate achieves >90% regioselectivity in alkylating N⁷ or N⁹ positions, critical for antiviral drug candidates .

Role in MRI Contrast Agent Development

Functionalized DOTA Ligands

tert-Butyl bromoacetate alkylates cyclen derivatives to synthesize C-functionalized DOTA ligands. These ligands coordinate gadolinium(III) for MRI contrast agents, offering high thermodynamic stability. For example, ligand 1 (Fig. 1) is synthesized via:

  • Cyclen detosylation with HBr.

  • Alkylation with tert-butyl bromoacetate.

  • Hydrolysis to yield DOTA .

Cyclen+tert-butyl bromoacetateTHFC-functionalized DOTA\text{Cyclen} + \text{tert-butyl bromoacetate} \xrightarrow{\text{THF}} \text{C-functionalized DOTA}

Enhanced Kinetic Inertness

The tert-butyl group shields the ester from premature hydrolysis, ensuring ligand stability during chelation. This property is critical for in vivo applications, reducing gadolinium leakage and nephrogenic systemic fibrosis risks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator